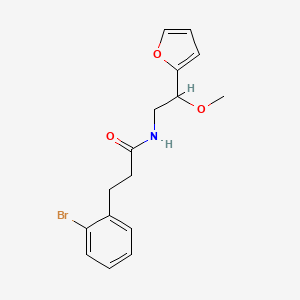

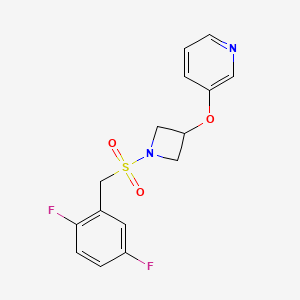

1-(2-Amino-1,3-benzothiazol-6-yl)-2-(piperidin-1-yl)ethanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(2-Amino-1,3-benzothiazol-6-yl)-2-(piperidin-1-yl)ethanol, also known as ABEP, is a highly versatile and useful molecule with a wide range of applications in the fields of organic synthesis, biochemistry, and pharmacology. ABEP is a small molecule that is composed of an amine, a benzothiazole, and an ethanol, and is widely used as a building block for the synthesis of a variety of compounds, including pharmaceuticals, dyes, and other organic compounds. In addition to its use in organic synthesis, ABEP has also been studied for its potential use as an enzyme inhibitor, a ligand, and a drug delivery system.

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Studies

The compound has been utilized in the synthesis of new pyridine derivatives, demonstrating notable antibacterial and antifungal activities. Patel et al. (2007) explored the synthesis of these derivatives using a combination of 2-amino substituted benzothiazole and p-acetamidobenzenesulfonyl chloride, leading to compounds with screened microbial activities (Patel & Agravat, 2007). Additionally, Dega-Szafran et al. (2017) investigated a three-component complex involving piperidine-ethanol, showcasing the importance of hydrogen-bonded interactions for molecular structure and charge delocalization (Dega‐Szafran et al., 2017).

Molecular Docking and Antimicrobial Activity

The creation of benzothiazolopyridine compounds through a process facilitated by piperidine in an ethanol medium under ultrasonic irradiation illustrates the method's efficiency in producing high-yield compounds. These compounds have been evaluated for activity against breast cancer targets, including estrogen and progesterone receptors, through molecular docking studies, indicating potential therapeutic applications (Shirani et al., 2021).

Antitumor Evaluation

Al-Omran et al. (2014) highlighted the antitumor potential of synthesized compounds involving 1-(benzothiazol-2-yl-thio)-acetonitrile. The compounds exhibited inhibitory effects against various human tumor cell lines, demonstrating the promise of benzothiazole derivatives in cancer treatment (Al-Omran et al., 2014).

Novel Synthesis Approaches

Research into the synthesis of N-amino-2-pyridones and cycloalkane ring-fused pyridines containing benzothiazole moiety offers insights into the development of efficient and simple procedures for creating fused heterocyclic nitrogen compounds. Such synthetic routes provide valuable methodologies for the production of diverse and potentially bioactive compounds (Elgemeie et al., 2000).

Eigenschaften

IUPAC Name |

1-(2-amino-1,3-benzothiazol-6-yl)-2-piperidin-1-ylethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3OS/c15-14-16-11-5-4-10(8-13(11)19-14)12(18)9-17-6-2-1-3-7-17/h4-5,8,12,18H,1-3,6-7,9H2,(H2,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAYJAAOIEYBNBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC(C2=CC3=C(C=C2)N=C(S3)N)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2702966.png)

![2-[3-(2-Fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2702970.png)

![Tert-butyl 4-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]piperidine-1-carboxylate](/img/structure/B2702971.png)

![Ethyl 2-({3-amino-3-[4-(3-chlorophenyl)piperazino]-2-cyano-2-propenethioyl}amino)acetate](/img/structure/B2702976.png)

![3-Amino-7-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acid](/img/structure/B2702983.png)

![2-[(3Ar,6aR)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]-5-ethyl-1,3,4-oxadiazole](/img/structure/B2702984.png)

![N-[(1S)-1-cyanoethyl]-4,4-difluorocyclohexane-1-carboxamide](/img/structure/B2702986.png)

![N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzenesulfonamide](/img/structure/B2702987.png)